N-([1,1'-biphenyl]-4-yl)-N-(4-(dibenzo[b,d]thiophen-4-yl)phenyl)-[1,1'-biphenyl]-4-amine
Description
N-([1,1'-biphenyl]-4-yl)-N-(4-(dibenzo[b,d]thiophen-4-yl)phenyl)-[1,1'-biphenyl]-4-amine (DBTA) is a triarylamine-based compound featuring two biphenyl groups and a dibenzothiophene moiety. Its structural design emphasizes high hole mobility and a deep highest occupied molecular orbital (HOMO) level (~5.4 eV), making it a critical material for optoelectronic applications, particularly as a hole transport layer (HTL) in quantum dot light-emitting diodes (QLEDs) . DBTA’s incorporation into inverted red InP QLEDs has achieved a record current efficiency of 23.4%, demonstrating superior charge balance and reduced exciton quenching .
Properties
Molecular Formula |
C42H29NS |
|---|---|
Molecular Weight |
579.8 g/mol |
IUPAC Name |
N-(4-dibenzothiophen-4-ylphenyl)-4-phenyl-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C42H29NS/c1-3-10-30(11-4-1)32-18-24-35(25-19-32)43(36-26-20-33(21-27-36)31-12-5-2-6-13-31)37-28-22-34(23-29-37)38-15-9-16-40-39-14-7-8-17-41(39)44-42(38)40/h1-29H |
InChI Key |
NHBWMBIGFRIFIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC7=C6SC8=CC=CC=C78 |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
- Structure : Replaces dibenzothiophene with a thiophene core and includes hexyloxy substituents.
- Properties : The hexyloxy groups enhance solubility but reduce hole mobility compared to DBTA due to weaker π-conjugation. The thiophene core provides a shallower HOMO (~5.1 eV), limiting its efficacy in deep HOMO-matched devices .
- Applications : Used in organic photovoltaics and light-emitting diodes (OLEDs) but with lower reported efficiencies than DBTA .
N-(4-Biphenylyl)dibenzo[b,d]furan-2-amine
- Structure : Substitutes dibenzothiophene with dibenzofuran.
- Properties : Oxygen in dibenzofuran increases the HOMO level (~5.0 eV) compared to sulfur-containing DBTA, reducing hole injection efficiency in devices requiring deep HOMO alignment .
- Applications: Limited to OLEDs with lower brightness and efficiency .
N-([1,1'-biphenyl]-4-yl)-N-(4-(3,3'-dihexyl-[2,2'-bithiophen]-5-yl)phenyl)-[1,1'-biphenyl]-4-amine
- Structure : Incorporates bithiophene with hexyl chains.
- Properties : Extended conjugation from bithiophene enhances charge mobility, but alkyl chains introduce steric hindrance, slightly reducing thermal stability. HOMO (~5.3 eV) is shallower than DBTA .
- Applications : Effective in polymer solar cells but less suited for QLEDs due to mismatched energy levels .
N-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine
- Structure : Fluorene-based core instead of dibenzothiophene.
- Properties : Fluorene’s rigid structure improves thermal stability (Tg > 150°C) but results in a higher HOMO (~5.2 eV), limiting hole injection in deep HOMO systems .
- Applications : Primarily used in OLEDs with moderate efficiency (~15 cd/A) .
Performance in Optoelectronic Devices
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